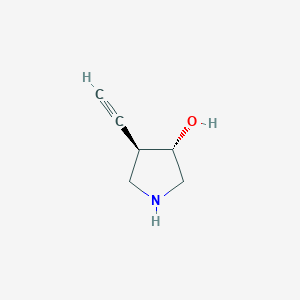![molecular formula C11H19NO B1485737 trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol CAS No. 2138625-35-9](/img/structure/B1485737.png)
trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol
Descripción general
Descripción
Trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitubercular y Antibacteriana
El compuesto se ha utilizado en la síntesis de nuevas oxazolidinonas que contienen grupos octahidrociclopenta[c]pirrol-2-il . Estas oxazolidinonas han mostrado una actividad antitubercular y antibacteriana prometedora . El estudio implicó la evaluación in vitro de estos compuestos contra Mycobacterium tuberculosis y bacterias Gram-positivas .
Síntesis de Derivados de Pirrol Multi-Sustituidos
Este compuesto se ha utilizado en la síntesis de derivados de pirrol multi-sustituidos . Estos derivados se sintetizan a través de una cicloadición [3+2] con Isocianuros de Tosilmetil (TosMICs) y compuestos deficientes en electrones . Este método es ventajoso debido a su simplicidad, disponibilidad de materiales de partida y amplia gama de sustratos .
Actividad Biológica
El compuesto se ha utilizado en la síntesis de varios derivados que han mostrado una gama de actividades biológicas . Estas actividades incluyen efectos antibacterianos, antifúngicos, antiinflamatorios, antivirales, antimaláricos, anticancerígenos y antiparasitarios . Algunos de estos derivados también se pueden utilizar como inhibidores enzimáticos .
Síntesis de Heterociclos de Pirrol
El compuesto se ha utilizado en la síntesis de pirrol de Van Leusen . Esto implica una cicloadición [3+2] con TosMICs y compuestos deficientes en electrones . Este método es una de las formas más convenientes de sintetizar heterociclos de pirrol .
Aplicaciones Farmacéuticas
Debido a su papel en la síntesis de varios compuestos biológicamente activos, este compuesto tiene aplicaciones potenciales en la industria farmacéutica . Se puede utilizar para desarrollar nuevos fármacos con propiedades antibacterianas, antifúngicas, antiinflamatorias, antivirales, antimaláricas, anticancerígenas y antiparasitarias .
Investigación Química
El compuesto se utiliza en la investigación química para la síntesis de varios derivados . Estos derivados se utilizan luego en varios estudios para comprender sus propiedades y aplicaciones potenciales .
Propiedades
IUPAC Name |
(1R,2R)-2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-5-4-10(11)12-6-8-2-1-3-9(8)7-12/h8-11,13H,1-7H2/t8?,9?,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJQACEYSUZKF-JPPWEJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CCC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CN(CC2C1)[C@@H]3CC[C@H]3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-{[4-(2-Hydroxyethyl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485654.png)
![1-[(1-Hydroxycyclobutyl)methyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1485655.png)
![1-{[(1-Hydroxy-4-methylpentan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485656.png)
![1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485658.png)
![1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485659.png)
![1-[(Phenylamino)methyl]cyclobutan-1-ol](/img/structure/B1485661.png)
![1-{4-[trans-2-Hydroxycyclobutyl]piperazin-1-yl}ethan-1-one](/img/structure/B1485662.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485664.png)
![3-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485667.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485673.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485674.png)
![(1S,2R)-2-[2-(thiophen-3-yl)ethynyl]cyclohexan-1-ol](/img/structure/B1485675.png)
